

# GNE-1858 comparative analysis with other published HPK1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GNE-1858 |           |
| Cat. No.:            | B8104000 | Get Quote |

# GNE-1858: A Comparative Analysis with Published HPK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, **GNE-1858**, with other published inhibitors targeting this key immuno-oncology target. The data presented is compiled from publicly available research to facilitate an objective evaluation of their performance based on biochemical and cellular assays, as well as reported in vivo efficacy.

#### Introduction to HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. Upon TCR activation, HPK1 phosphorylates key downstream adaptor proteins, such as SLP-76, leading to their degradation and subsequent dampening of the T-cell response. By inhibiting HPK1, the aim is to enhance T-cell activation, proliferation, and cytokine production, thereby augmenting the anti-tumor immune response.

## **Biochemical Potency and Selectivity**



A critical aspect of a successful kinase inhibitor is its potency against the intended target and its selectivity over other related kinases to minimize off-target effects. The following table summarizes the biochemical potency of **GNE-1858** and other notable HPK1 inhibitors.

| Inhibitor    | HPK1 IC50 (nM) | Selectivity                                                    | Reference(s) |
|--------------|----------------|----------------------------------------------------------------|--------------|
| GNE-1858     | 1.9            | Not explicitly stated in the provided search results.          | [1]          |
| BGB-15025    | 1.04           | Good selectivity<br>against other MAP4K<br>family members.     | [2][3]       |
| Compound K   | 2.6            | >50-fold selectivity<br>against other MAP4K<br>family members. | [1]          |
| XHS          | 2.6            | Not explicitly stated in the provided search results.          | [1]          |
| Compound 22  | 0.061          | Not explicitly stated in the provided search results.          | [1]          |
| Compound C17 | 0.05           | Not explicitly stated in the provided search results.          | [1]          |

## **Cellular Activity**

The efficacy of an HPK1 inhibitor in a cellular context is crucial for its potential therapeutic application. Key cellular assays measure the inhibition of SLP-76 phosphorylation (a direct downstream target of HPK1) and the enhancement of T-cell effector functions, such as Interleukin-2 (IL-2) secretion.



| Inhibitor  | pSLP-76<br>Inhibition<br>(IC50/EC50)                  | IL-2 Secretion<br>Enhancement<br>(EC50)               | Cell Type                                             | Reference(s) |
|------------|-------------------------------------------------------|-------------------------------------------------------|-------------------------------------------------------|--------------|
| GNE-1858   | Not explicitly stated in the provided search results. | Not explicitly stated in the provided search results. | Not explicitly stated in the provided search results. |              |
| BGB-15025  | Potently reduces SLP76 phosphorylation.               | Induces IL-2<br>production in T<br>cells.             | T cells                                               | [2][3]       |
| Compound K | Not explicitly stated in the provided search results. | Enhances IL-2<br>release in human<br>PBMCs.           | Human PBMCs                                           | [4]          |
| XHS        | 0.6 μM (PBMC<br>assay)                                | Not explicitly stated in the provided search results. | PBMCs                                                 | [1]          |

## **In Vivo Efficacy**

The ultimate validation of an HPK1 inhibitor's potential lies in its ability to suppress tumor growth in preclinical in vivo models. Several of the compared inhibitors have demonstrated antitumor efficacy, both as monotherapies and in combination with other immunotherapies like anti-PD-1 antibodies.



| Inhibitor  | Animal Model                                          | Dosing                                                | Key Findings                                                                              | Reference(s) |
|------------|-------------------------------------------------------|-------------------------------------------------------|-------------------------------------------------------------------------------------------|--------------|
| GNE-1858   | Not explicitly stated in the provided search results. | Not explicitly stated in the provided search results. | Not explicitly stated in the provided search results.                                     |              |
| BGB-15025  | CT26 and EMT-6<br>syngeneic tumor<br>models           | Oral<br>administration                                | Demonstrated combination effect with anti-PD-1 antibody.                                  | [2][3]       |
| Compound K | 1956 sarcoma<br>and MC38<br>syngeneic<br>models       | Not explicitly stated in the provided search results. | Superb antitumor efficacy in combination with anti-PD-1.                                  | [5]          |
| DS21150768 | Multiple<br>syngeneic tumor<br>mouse models           | Orally<br>bioavailable                                | Suppressed tumor growth in multiple models, alone and in combination with anti-PD-1.      | [6]          |
| NDI-101150 | Several<br>syngeneic tumor<br>models                  | Not explicitly stated in the provided search results. | Significant inhibition of tumor growth, including in models less responsive to anti-PD-1. | [7][8]       |

## **Signaling Pathways and Experimental Workflows**

To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening PMC [pmc.ncbi.nlm.nih.gov]
- 2. beonemedinfo.com [beonemedinfo.com]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GNE-1858 comparative analysis with other published HPK1 inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8104000#gne-1858-comparative-analysis-with-other-published-hpk1-inhibitors]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com